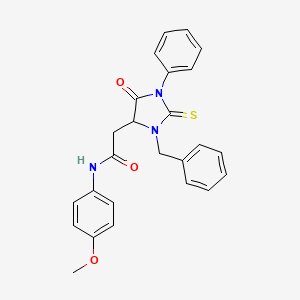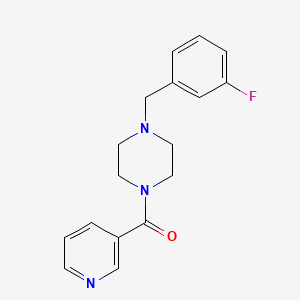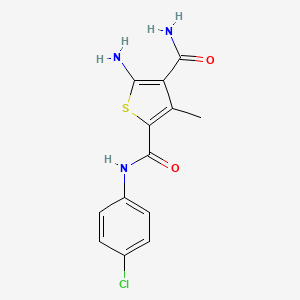![molecular formula C20H25N3O5S B4936293 N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide, also known as NBD-556, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have significant biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mecanismo De Acción
N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By blocking the binding of dopamine to this receptor, this compound reduces the activation of downstream signaling pathways, leading to a decrease in dopamine-mediated effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the reduction of dopamine-mediated behaviors such as locomotor activity and reward-seeking behavior. This compound has also been found to improve motor function in animal models of Parkinson's disease, possibly through its ability to modulate dopamine signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide is its high selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in research studies. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research involving N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide. One possibility is the development of more potent analogs of this compound that could be used in lower doses. Additionally, further studies could investigate the potential use of this compound in other neurological disorders, such as depression and anxiety. Finally, research could focus on the development of new delivery methods for this compound, such as nanoparticles or liposomes, to improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide involves the reaction between 4-nitrobenzenesulfonyl chloride and 2-amino-3-(1-piperidinyl)propanol in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide has been used in several scientific research studies, particularly in the field of neuroscience. This compound has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological disorders such as schizophrenia and drug addiction. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to improve motor function in animal models.
Propiedades
IUPAC Name |
N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-(4-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c24-19(15-21-13-5-2-6-14-21)16-22(17-9-11-18(12-10-17)23(25)26)29(27,28)20-7-3-1-4-8-20/h1,3-4,7-12,19,24H,2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUQDROCQQKEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4936211.png)
![2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4936226.png)

![ethyl (2-bromo-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4936240.png)
![3,4-bis[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B4936241.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4936249.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4936268.png)
![3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one](/img/structure/B4936279.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)
![3-(4-bromophenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4936301.png)
![N-[4-(aminocarbonyl)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4936305.png)